4-n-Hexylphenylhydrazine hydrochloride
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Overview
Description
4-n-Hexylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C12H20N2•HCl and a molecular weight of 228.76 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its solid physical state and has a melting point of 219-221°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Hexylphenylhydrazine hydrochloride typically involves the reaction of 4-n-Hexylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme can be represented as follows:
[ \text{4-n-Hexylphenylhydrazine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-n-Hexylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hexyl group or the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylhydrazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-n-Hexylphenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing therapeutic agents.
Mechanism of Action
The mechanism of action of 4-n-Hexylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine hydrochloride
- 4-n-Butylphenylhydrazine hydrochloride
- 4-n-Octylphenylhydrazine hydrochloride
Comparison
4-n-Hexylphenylhydrazine hydrochloride is unique due to its specific hexyl group, which imparts distinct chemical properties compared to other phenylhydrazine derivatives. This uniqueness makes it particularly useful in certain biochemical applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-hexylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGGYWXGDEGAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375463 |
Source
|
Record name | 4-n-Hexylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126062-51-9 |
Source
|
Record name | 4-n-Hexylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Hexylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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